Tnp-ATP(5-)
Description
Historical Context and Development of Trinitrophenyl-Modified Nucleotides
The journey of trinitrophenyl-modified nucleotides began with the need for non-radioactive methods to study the interactions of nucleotides with proteins. The first fluorescent, ribose-modified ATP analog, 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), was introduced in 1973 by T. Hiratsuka and K. Uchida. wikipedia.org Their initial goal was to investigate the ATP binding site of myosin ATPase, a motor protein crucial for muscle contraction. wikipedia.org The success of TNP-ATP in this initial study spurred its application to a wide range of other proteins, including various kinases, ATPases, and other nucleotide-binding proteins, marking a significant step forward in the study of cellular bioenergetics and signaling. wikipedia.orgnih.gov The development of such analogs was a response to the limitations and safety concerns associated with traditional radiolabeling techniques, offering a safer and often more sensitive alternative. wikipedia.org
Significance in Elucidating Nucleotide-Protein Interactions
The significance of Tnp-ATP lies in its unique fluorescent properties, which are highly sensitive to the surrounding molecular environment. biolog.de In an aqueous solution, Tnp-ATP exhibits weak fluorescence. ayurwiki.orgwikipedia.org However, upon binding to a protein's nucleotide-binding site, its fluorescence intensity increases dramatically, and the emission spectrum often experiences a "blue shift" to shorter wavelengths. wikipedia.orgasm.org This phenomenon occurs because the binding pocket of a protein is typically more hydrophobic than the aqueous environment, altering the electronic state of the TNP group. wikipedia.orgnih.gov
This fluorescence enhancement allows researchers to:
Determine Binding Affinity: By titrating a protein solution with Tnp-ATP and measuring the change in fluorescence, scientists can calculate the dissociation constant (Kd), which indicates the affinity of the protein for the nucleotide. ayurwiki.orgresearchgate.netnih.gov
Measure Binding Stoichiometry: Analysis of titration experiments can reveal the number of nucleotide-binding sites on a protein. acs.org For example, studies with the chemotaxis protein CheA showed a binding stoichiometry of two Tnp-ATP molecules per CheA dimer. acs.org
Conduct Competition Assays: Tnp-ATP can be used in competition experiments to determine the binding affinity of non-fluorescent ligands, such as the natural substrate ATP. acs.orgresearchgate.net In these assays, the displacement of bound Tnp-ATP by the competing ligand results in a decrease in fluorescence. wikipedia.org
Tnp-ATP often binds to proteins with a higher affinity than ATP itself, which can be a crucial advantage in experimental design, though it is a factor that must be considered when interpreting results. nih.govacs.orgresearchgate.net
Table 1: Spectroscopic Properties of Tnp-ATP This table summarizes the key spectroscopic characteristics of Tnp-ATP in various environments. Data is compiled from multiple sources. ayurwiki.orgwikipedia.orgnih.govbiolog.dejenabioscience.comcaymanchem.com
| Property | Value | Notes |
| Excitation Wavelength (λexc) | 408 / 410 / 470 nm | The primary excitation peak is around 408-410 nm. |
| Emission Wavelength (λem) | ~561 nm | In aqueous solution. This peak shifts upon binding to proteins. |
| Emission Shift | Blue Shift | The emission maximum typically shifts to a shorter wavelength (e.g., 533-546 nm) upon binding to a protein or in a less polar solvent. wikipedia.orgasm.org |
| Fluorescence Change | Significant Enhancement | Fluorescence intensity increases several-fold upon binding to a protein. wikipedia.orgacs.orgnih.gov |
Overview of Research Applications in Biochemical and Biophysical Studies
The unique characteristics of Tnp-ATP have led to its use in a diverse array of biochemical and biophysical studies, utilizing several advanced techniques. wikipedia.orgresearchgate.netnih.gov
Fluorescence Spectroscopy: This is the primary technique used with Tnp-ATP. It has been instrumental in characterizing the nucleotide-binding properties of numerous proteins. ayurwiki.orgwikipedia.org
Enzyme Kinetics and Inhibition: Tnp-ATP has been used to study the kinetics of ATPases like the sarcoplasmic reticulum Ca2+-ATPase and F1-ATPase. nih.govasm.org It can act as a potent inhibitor for some enzymes, such as CheA autophosphorylation (Ki < 1 μM), providing insights into enzyme regulation. acs.org
Allosteric Regulation: Studies on pyruvate (B1213749) carboxylase revealed that Tnp-ATP can act as an allosteric activator, binding to a site distinct from the catalytic ATP-binding site. researchgate.net
Conformational Changes: Tnp-ATP can serve as a reporter for conformational changes in enzymes. For instance, in sarcoplasmic reticulum vesicles, its fluorescence changes upon enzyme phosphorylation by ATP, signaling a conformational shift related to ion transport. nih.gov
Other Biophysical Techniques:
Fluorescence Resonance Energy Transfer (FRET): Tnp-ATP can serve as an acceptor molecule in FRET experiments to measure distances and conformational changes within proteins and protein complexes. ayurwiki.orgwikipedia.orgresearchgate.net
Fluorescence Microscopy: The enhanced fluorescence of bound Tnp-ATP reduces background signal, making it a useful probe in fluorescence microscopy to visualize ATP binding within cells or on crystallized substrates. ayurwiki.orgwikipedia.org
X-ray Crystallography: Tnp-ATP can be co-crystallized with proteins to help determine the structure of the nucleotide-binding site and understand the structural basis of protein-ligand interactions. ayurwiki.orgwikipedia.org
Table 2: Selected Research Findings Using Tnp-ATP This table presents a selection of detailed findings from studies that have utilized Tnp-ATP to investigate various proteins.
| Protein/System | Finding | Technique(s) | Reference(s) |
| CheA Histidine Kinase | Binds two Tnp-ATP molecules per dimer with high affinity (micromolar Kd). Potent inhibitor of autophosphorylation (Ki < 1 μM). | Fluorescence Spectroscopy, Competition Assay | acs.org |
| Sarcoplasmic Reticulum (SR) Vesicles | Identified two classes of nucleotide-binding sites. Tnp-ATP acts as a reporter for conformational changes during the catalytic cycle. | Differential Spectrophotometry, Fluorescence Spectroscopy | nih.gov |
| P2X Receptors | Acts as a potent and selective antagonist for P2X1, P2X3, and P2X2/3 receptors with IC50 values in the nanomolar range. | Calcium Flux Assays | caymanchem.com |
| Pyruvate Carboxylase | Functions as an allosteric activator, binding to a site separate from the substrate ATP site and competing with acetyl-CoA. | Enzyme Kinetics, Fluorescence Spectroscopy | researchgate.net |
| TraB (VirB4 Homologue) | Demonstrated that both the N-terminal and C-terminal domains of the protein are capable of binding ATP. | Fluorescence Spectroscopy, Competition Assay | asm.org |
Structure
3D Structure
Properties
Molecular Formula |
C16H12N8O19P3-5 |
|---|---|
Molecular Weight |
713.2 g/mol |
IUPAC Name |
[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-4/t7-,11-,12-,15-/m1/s1 |
InChI Key |
XIGGPWBDCQHZTP-LTVAJPCCSA-J |
SMILES |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-] |
Isomeric SMILES |
C\1=C(C=C(C2(/C1=[N+](/[O-])\[O-])O[C@H]3[C@@H](O[C@@H]([C@H]3O2)COP(=O)(OP(=O)(OP(=O)([O-])[O-])[O-])[O-])N4C5=NC=NC(=C5N=C4)N)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C2(C1=[N+]([O-])[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Studies of Tnp Atp 5 Interaction with Biomolecules
Binding Affinity and Kinetics
The fluorescent properties of Tnp-ATP make it a valuable tool for quantifying the binding affinity and kinetics of ATP-dependent proteins. By monitoring the changes in fluorescence upon titration with a protein or by competition with non-fluorescent ligands, researchers can derive critical parameters that describe the molecular interaction.
The dissociation constant (Kd) is a measure of the binding affinity between a ligand (Tnp-ATP) and a protein. A lower Kd value indicates a higher binding affinity. The Kd for Tnp-ATP binding to a protein is typically determined by fluorescence titration experiments. In these experiments, the fluorescence of a Tnp-ATP solution is measured as the protein concentration is incrementally increased. nih.gov The resulting data, which show an increase in fluorescence intensity upon binding, are then fitted to a binding equation to calculate the Kd. nih.gov
Tnp-ATP has been used to determine the Kd for a wide range of proteins. For many proteins, Tnp-ATP exhibits a significantly higher affinity (lower Kd) than natural ATP, often by a factor of 20 to 2000. nih.govresearchgate.net For instance, the bacterial histidine kinase CheA binds Tnp-ATP with a Kd in the micromolar range, which is considerably tighter than its affinity for ATP. acs.orgnih.gov Similarly, studies on the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) have shown high-affinity binding of Tnp-ATP to both catalytic and regulatory sites. nih.gov However, there are exceptions where the binding affinities for Tnp-ATP and ATP are comparable. nih.gov
Table 1: Dissociation Constants (Kd) of Tnp-ATP with Various Proteins
Tnp-ATP can act as a competitive inhibitor for enzymes that use ATP as a substrate. The inhibition constant (Ki) quantifies the potency of an inhibitor. For a competitive inhibitor, the Ki is equal to the concentration of the inhibitor that doubles the apparent Km (Michaelis constant) of the substrate. The Ki can be determined through enzyme kinetic studies by measuring the reaction velocity at different substrate and inhibitor concentrations. carnabio.com
In the context of Tnp-ATP, it often serves as a potent inhibitor of ATP-dependent enzymes. For example, in the case of CheA, Tnp-ATP was found to be a potent inhibitor of the enzyme's autophosphorylation activity, with a Ki value of less than 1 µM. acs.orgnih.gov This indicates that Tnp-ATP binds to the active site with high affinity and effectively blocks the binding of the natural substrate, ATP. Competition assays, where ATP is used to displace bound Tnp-ATP, can also provide information about the Ki of Tnp-ATP and the Kd of ATP. nih.gov
Table 2: Inhibition Constants (Ki) of Tnp-ATP for Various Enzymes
Studies on ATP-sensitive potassium (KATP) channels have utilized Tnp-ATP to explore the real-time nucleotide binding mechanism. elifesciences.org By measuring the fluorescence resonance energy transfer (FRET) between a fluorescently labeled channel and Tnp-ATP, researchers can monitor the binding and unbinding events in real time. elifesciences.org Such studies have revealed that nucleotide binding can be Mg²⁺-independent, but the subsequent conformational changes that lead to channel activation require Mg²⁺. elifesciences.org The presence of Mg²⁺ has been shown to significantly slow the dissociation rate (koff) of Tnp-nucleotides, effectively locking them into the binding site. elifesciences.org
Table 3: Kinetic Rate Constants for Tnp-ATP Interaction
Determining the stoichiometry of binding—the number of ligand molecules that bind to a single protein molecule or complex—is crucial for understanding the mechanism of action. Fluorescence titration data can be analyzed to determine the binding stoichiometry.
For the dimeric histidine kinase CheA, analysis of titration experiments indicated a binding stoichiometry of two molecules of Tnp-ATP per CheA dimer, suggesting that the two binding sites on the dimer operate independently. acs.orgnih.gov Similarly, studies on the archaeal proteasome-activating nucleotidase (PAN), a hexameric AAA+ ATPase, have used native mass spectrometry with Tnp-ADP to investigate the stoichiometry of nucleotide binding. nih.gov
A key aspect of using Tnp-ATP is understanding how its binding compares to that of natural ATP. As mentioned, Tnp-ATP often binds with a much higher affinity to ATP-binding proteins. nih.govresearchgate.net This enhanced affinity is thought to be due to additional interactions between the bulky, hydrophobic Tnp moiety and the protein's binding pocket. nih.gov
Competition experiments are essential to confirm that Tnp-ATP binds to the same site as ATP. nih.gov In these assays, the fluorescence of a Tnp-ATP-protein complex is measured as increasing concentrations of ATP are added. A decrease in fluorescence indicates that ATP is displacing Tnp-ATP from the binding site, confirming they compete for the same location. nih.govnih.gov Such studies have been performed on numerous kinases and ATPases, validating the use of Tnp-ATP as a probe for the ATP-binding site, despite the differences in affinity. nih.govnih.govacs.org For example, with the PhoQ histidine kinase, unmodified ATP was shown to effectively displace Tnp-ATP, allowing for the determination of ATP's own dissociation constant. nih.gov
Structural Basis of Molecular Interaction
Understanding the structural basis of how Tnp-ATP interacts with its target proteins is key to interpreting the functional and kinetic data obtained from its use. X-ray crystallography and other structural techniques have provided insights into the binding modes of Tnp-ATP.
Crystal structures of several proteins in complex with Tnp-nucleotides have been determined, including the histidine kinase CheA, the ABC transporter HlyB, and adenylyl cyclase. pnas.org These structures reveal that while Tnp-ATP generally binds to the ATP-binding site, the orientation of the Tnp moiety can vary significantly. In some cases, the Tnp ring inserts into an adjacent hydrophobic pocket, which accounts for the observed higher affinity compared to ATP. pnas.org
In the case of Ca²⁺-ATPase, structural studies revealed a surprising and distinct binding mode for Tnp-nucleotides compared to ATP. The trinitrophenyl group occupies the adenine (B156593) binding pocket, while the adenine ring is sandwiched between two arginine side chains, explaining the much higher affinity of the Tnp-derivatives for this enzyme. pnas.org
For P2X receptors, cryo-electron microscopy has revealed different conformations of Tnp-ATP when bound to different receptor subtypes. nih.gov In the chicken P2X7 receptor, Tnp-ATP adopts a "U-shaped" conformation similar to ATP, with the Tnp moiety interacting with the head and dorsal fin domains. nih.govresearchgate.net In contrast, in the human P2X3 receptor, Tnp-ATP binds in a "Y-shaped" conformation, with the Tnp group rotated toward the lower body domain. nih.gov These structural differences highlight how the Tnp group can engage in unique interactions within the binding pocket, leading to different functional outcomes, such as antagonism in the case of P2X receptors.
Crystallographic Analysis of Tnp-ATP(5-)-Protein Complexes
X-ray crystallography has provided atomic-level details of how Tnp-ATP(5-) and its derivatives bind to proteins, revealing significant differences compared to the binding of natural nucleotides. A key study on Ca2+-ATPase stabilized with thapsigargin (B1683126) revealed the crystal structures of the enzyme in complex with Tnp-ATP, Tnp-ADP, and Tnp-AMP at high resolution. pnas.org These structures demonstrated a distinct binding mode for the trinitrophenyl derivatives. The trinitrophenyl group occupies the adenine binding pocket, while the adenine ring is sandwiched by two arginine side chains, explaining the significantly higher affinity of these analogs. pnas.org
In the case of the bacterial histidine kinase CheA, the crystal structure with bound Tnp-ATP has also been determined, providing insights into the nucleotide binding in this family of enzymes. pnas.org These crystallographic studies have been instrumental in understanding how the bulky trinitrophenyl group alters the binding orientation and the interactions within the nucleotide-binding pocket.
Table 1: Crystallographic Data of Tnp-Nucleotide-Protein Complexes
| Protein | Ligand | PDB ID | Resolution (Å) | Key Findings |
| Ca2+-ATPase | Tnp-ATP | Not specified in search results | <2.4 | Trinitrophenyl group occupies the adenine pocket; adenine ring is sandwiched by two arginines. pnas.org |
| Ca2+-ATPase | Tnp-AMP | Not specified in search results | <2.4 | Different arrangements of cytoplasmic domains alter the orientation and water accessibility of the trinitrophenyl group. pnas.org |
| CheA | Tnp-ATP | 1I5D | Not specified in search results | Tnp-ATP binds with a significantly higher affinity compared to ATP. pnas.org |
| HlyB (ABC transporter) | Tnp-ADP | 2PMK | Not specified in search results | Tnp-ADP binds with a much higher affinity than ADP. pnas.org |
| Adenylyl cyclase | Tnp-ATP | 2GVD | Not specified in search results | Tnp-ATP binds with over 1,000-fold higher affinity than ATP. pnas.org |
Cryo-Electron Microscopy Investigations
While cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the structure of large protein complexes and dynamic molecular machines, its specific application to study Tnp-ATP(5-)-protein complexes is still an emerging area. To date, published cryo-EM studies have not specifically focused on detailing the interactions of Tnp-ATP(5-) with its target proteins. The current body of cryo-EM work on ATPases and other ATP-binding proteins primarily utilizes non-hydrolyzable ATP analogs that more closely mimic the natural substrate. Future cryo-EM investigations of Tnp-ATP(5-)-bound complexes could provide valuable insights into the conformational states of these proteins that are specifically induced by this fluorescent analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the binding interface between a ligand and a protein in solution. In the context of Tnp-ATP(5-), NMR has been used to confirm its binding to the ATP-binding pocket of proteins like the bacterial histidine kinase PhoQcat. nih.gov By monitoring the chemical shift perturbations of the protein's backbone amide signals upon titration with Tnp-ATP(5-), researchers can identify the specific amino acid residues that are involved in the interaction. This method provides valuable information on the location and extent of the binding interface, complementing the static picture provided by crystallography. nih.gov The structure of Tnp-ATP was initially confirmed using infrared spectral analysis and NMR. nih.gov
Computational Modeling and Molecular Dynamics Simulations
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, offer a dynamic perspective on the interaction between Tnp-ATP(5-) and proteins. These methods can be used to predict the binding mode of Tnp-ATP(5-) in the absence of an experimental structure and to explore the conformational landscape of the protein-ligand complex over time.
MD simulations can provide insights into the flexibility of the binding pocket and the role of specific residues in accommodating the bulky trinitrophenyl group. By simulating the system in a solvated environment, these models can also help to understand the influence of water molecules on the binding affinity and the stability of the complex. While specific MD studies solely focused on Tnp-ATP(5-) are not extensively detailed in the provided search results, the general principles of simulating ATP-binding proteins are well-established and can be applied to understand the behavior of this analog. hawaii.edunih.gov
Identification of Key Binding Pocket Residues
The crystallographic study of Ca2+-ATPase with bound Tnp-nucleotides has been pivotal in identifying the key amino acid residues that form the binding pocket. pnas.org The unique binding mode of the Tnp-derivatives, where the adenine ring is displaced by the trinitrophenyl group, leads to interactions with a distinct set of residues compared to ATP.
Table 2: Key Residues in the Tnp-Nucleotide Binding Pocket of Ca2+-ATPase
| Ligand | Interacting Residues | Type of Interaction |
| Tnp-ATP | Two Arginine residues | Sandwiching the adenine ring pnas.org |
| Tnp-ATP | Asp351 | Close proximity to the γ-phosphate pnas.org |
| Tnp-ATP | Thr441 (N-domain), Asp627 (P-domain) | Bridged by Arg560, stabilizing domain interactions pnas.org |
Conformational Dynamics and Allosteric Effects
The binding of Tnp-ATP(5-) to proteins is not merely a static event but can induce significant conformational changes and allosteric effects that are crucial for protein function.
Tnp-ATP(5-)-Induced Conformational Changes in Proteins
The binding of Tnp-ATP(5-) can trigger substantial conformational rearrangements in proteins. In Ca2+-ATPase, the binding of Tnp-derivatives leads to different arrangements of the three cytoplasmic domains, which in turn alters the orientation and water accessibility of the trinitrophenyl group. pnas.org This conformational flexibility is thought to be the origin of the "superfluorescence" observed with these probes. pnas.org Furthermore, Tnp-ATP acts as a reporter of an ATPase conformational change following enzyme phosphorylation by ATP, a change that is operative in the mechanism of calcium translocation. nih.gov
Studies on pyruvate (B1213749) carboxylase from Rhizobium etli have shown that Tnp-ATP can act as a weak allosteric activator in the absence of the primary activator, acetyl-CoA. nih.gov This indicates that Tnp-ATP can bind to an allosteric site, distinct from the ATP binding site, and induce a conformational change that enhances the enzyme's activity. nih.gov This allosteric activation is dependent on the triphosphate group of Tnp-ATP, as derivatives with fewer phosphate (B84403) groups show decreased activation efficacy. nih.gov
Allosteric Modulation by Tnp-ATP(5-)
2′,3′-O-(2,4,6-trinitrophenyl)adenosine 5′-triphosphate (Tnp-ATP), a fluorescent analog of ATP, serves not only as a probe for ATP binding sites but also as an allosteric modulator of protein function. nih.govnih.gov Allosteric modulation occurs when a regulatory molecule binds to a protein at a site distinct from the active site, altering the protein's activity. youtube.com Tnp-ATP has been shown to exert both allosteric activation and inhibition on different enzymes, with its effects often dependent on the specific protein and the presence of other co-factors.
One prominent example of Tnp-ATP's allosteric capabilities is its interaction with pyruvate carboxylase (PC). Studies on PC from Rhizobium etli (RePC) and chicken liver (CLPC) have demonstrated that Tnp-ATP can act as a weak allosteric activator in the absence of the primary allosteric activator, acetyl-CoA. nih.govelsevierpure.com However, in the presence of acetyl-CoA, Tnp-ATP functions as an inhibitor of this activation. nih.govelsevierpure.com The mechanism of this dual role is linked to the triphosphate group of the Tnp-ATP molecule. Research using derivatives with fewer phosphate groups (Tnp-ADP, Tnp-AMP) revealed that a reduction in the number of phosphates decreased the activation efficacy and the apparent binding affinity for both RePC and CLPC. nih.govmahidol.ac.th This indicates that the phosphate chain is crucial for the allosteric communication within the enzyme. nih.gov
Tnp-ATP also modulates the function of ion channels, such as the P2X receptor family. nih.gov In this context, Tnp-ATP acts as an antagonist. researchgate.netresearchgate.net Mechanistic studies suggest that Tnp-ATP binds to the receptor and restricts the conformational changes necessary for channel opening. nih.gov The polar triphosphate group interacts with the orthosteric (ATP-binding) site, while the bulky trinitrophenyl (TNP) moiety embeds itself into the interface between the head and dorsal fin (DF) domains of the receptor. This interaction effectively locks the channel in a non-conductive, semi-activated state, preventing ion permeation. nih.gov
Furthermore, Tnp-ATP can inhibit the autophosphorylation of kinases like CheA, a histidine protein kinase involved in bacterial chemotaxis. acs.org Tnp-ATP binds with high affinity to the nucleotide-binding site but is not used as a substrate for the phosphorylation reaction, acting as a potent inhibitor. acs.org Analysis of binding stoichiometry suggested that two molecules of Tnp-ATP bind per CheA dimer, hinting at complex regulatory interactions. acs.org
| Biomolecule | Type of Modulation | Key Mechanistic Findings | References |
|---|---|---|---|
| Pyruvate Carboxylase (PC) | Weak Activator / Inhibitor | Activates in the absence of acetyl-CoA; inhibits acetyl-CoA-dependent activation. The triphosphate group is critical for this dual regulatory role. | nih.gov, elsevierpure.com |
| P2X Receptors | Inhibitor (Antagonist) | The TNP moiety embeds between protein domains, restricting the conformational movements required for channel opening. | nih.gov |
| CheA (Histidine Protein Kinase) | Inhibitor | Binds tightly to the ATP site but is not a substrate for autophosphorylation, thereby inhibiting the enzyme's activity. | acs.org |
| CASK (Protein Kinase) | Inhibitor (in the presence of Mg2+) | The interaction of Tnp-ATP with the CaMK domain of CASK is inhibited by magnesium, revealing a regulatory mechanism. | nih.gov |
Impact on Protein Flexibility and Dynamics
The binding of ligands to proteins can induce significant changes in their structural flexibility and dynamics, which are often essential for their biological function. Tnp-ATP, with its bulky TNP group, can have a pronounced impact on these properties upon binding. nih.gov The study of these changes provides insight into the mechanics of protein action and regulation.
As an allosteric modulator, Tnp-ATP's effect on protein dynamics is central to its mechanism. In the case of P2X receptors, the binding of Tnp-ATP restricts the movement of the head and dorsal fin domains relative to each other. nih.gov This dampening of domain motion prevents the large-scale conformational change that constitutes channel gating, thereby inhibiting ion flow. The Tnp-ATP molecule essentially acts as a wedge, limiting the flexibility of the extracellular domain and stabilizing a closed or semi-closed state. nih.gov
Tnp-ATP has also been instrumental as a fluorescent probe to detect conformational changes in other proteins. For instance, its use in Fluorescence Resonance Energy Transfer (FRET) studies has allowed for the measurement of intramolecular distances and their changes. researchgate.netwikipedia.org In a study on Na+/K+-ATPase, Tnp-ATP was used as a fluorescence acceptor to monitor conformational shifts. The distance between the active site (where Tnp-ATP binds) and a cysteine residue (Cys457) was shown to change from approximately 25 Angstroms in the Na+ conformation to 28 Angstroms in the K+ conformation, directly visualizing the dynamic nature of the ion pump during its catalytic cycle. wikipedia.org
The very basis of Tnp-ATP's utility as a fluorescent probe lies in its sensitivity to the local environment, which is a direct consequence of protein dynamics. researchgate.net When Tnp-ATP is in an aqueous solution, its fluorescence is weak. wikipedia.org Upon binding to a protein, it typically enters a more hydrophobic and constrained binding pocket. This altered environment restricts the motion of the TNP moiety, leading to a dramatic increase in fluorescence intensity and often a blue shift in the emission wavelength. nih.govwikipedia.org This phenomenon itself is an indicator of a change in the local dynamics of both the ligand and the protein's binding site upon complex formation. For example, binding to the chemotaxis protein CheA results in a several-fold enhancement of fluorescence intensity and a blue-shift in the wavelength of the maximal emission. wikipedia.org
| Protein | Observed Impact on Dynamics | Methodology | References |
|---|---|---|---|
| P2X Receptors | Restricts movement of the head and dorsal fin domains, locking the receptor in a non-conductive state. | Structural biology, covalent occupation, and engineered disulfide bond analysis. | nih.gov |
| Na+/K+-ATPase | Induced a measurable change in intramolecular distance (25 Å to 28 Å) between the active site and Cys457 during conformational transitions. | Fluorescence Resonance Energy Transfer (FRET). | wikipedia.org |
| CheA | Binding to the hydrophobic pocket enhances fluorescence, indicating a constrained environment and altered local dynamics. | Fluorescence Spectroscopy. | wikipedia.org, acs.org |
| CASK (CaMK domain) | Binding causes a significant increase in fluorescence and a blue shift in emission maxima, reflecting a transition to a more rigid, hydrophobic environment. | Fluorescence Spectroscopy. | nih.gov |
Applications of Tnp Atp 5 in Enzyme and Receptor Research
Studies of ATPases and Kinases
TNP-ATP has been extensively employed in the study of ATPases and kinases, a diverse group of enzymes that play critical roles in cellular energy metabolism, signaling, and molecular transport. Its fluorescent nature makes it particularly suitable for real-time monitoring of ATP binding and associated conformational changes.
Characterization of ATP-Binding Sites
The fluorescence emission spectrum of TNP-ATP is highly sensitive to its microenvironment, exhibiting a significant increase in intensity and a blue shift in emission wavelength upon binding to proteins nih.govresearchgate.net. This phenomenon allows for the direct detection and characterization of ATP-binding sites. For instance, studies on the bacterial histidine kinase CheA demonstrate that TNP-ATP binding to its P4 domain results in fluorescence enhancement, providing a means to assess nucleotide binding nih.govscispace.com. Similarly, research on the pseudokinase STRADα has utilized TNP-ATP to probe its ATP-binding site and investigate the influence of co-factors like MO25α on nucleotide affinity nih.govplos.org. In the case of adenylyl cyclases, the TNP moiety of TNP-ATP has been observed to project into hydrophobic pockets within the catalytic site, facilitating structural studies researchgate.net. Furthermore, TNP-ATP has been used to infer the extent of ATP interaction with various proteins, including the ABC transporter ABCF3, where binding analyses suggested unequal contributions from its two nucleotide-binding domains biorxiv.orgresearchgate.net.
Mechanism of Enzyme Inhibition and Activation
TNP-ATP can function as an antagonist or inhibitor for certain enzymes. It is recognized as a potent inhibitor for several isoforms of adenylyl cyclase (AC), including ACV (Ki = 3.7 nM), ACI (Ki = 7.1 nM), and ACII (Ki = 24 nM), as well as for soluble guanylyl cyclase (sGC) (Ki = 7.3 nM) nih.govresearchgate.net. These findings highlight TNP-ATP's utility in studying the regulatory mechanisms of these enzymes and suggest its potential as a lead compound for developing isoform-selective inhibitors researchgate.net. In other contexts, TNP-ATP has been observed to activate enzymes like the Insulin-degrading Enzyme (IDE), although its activation constants (Ka) differ for wild-type and mutant forms, providing insights into the enzyme's active site nih.govnih.gov. Furthermore, TNP-ATP is employed in "chase" experiments with kinases like CheA, where the displacement of bound TNP-ATP by unlabeled ATP or ADP is monitored to understand nucleotide exchange kinetics and the enzyme's catalytic cycle nih.govscispace.com.
Probing Substrate Specificity and Catalytic Mechanisms
By observing the competitive binding of TNP-ATP with other nucleotides such as ATP and ADP, researchers can gain insights into the substrate specificity and relative affinities of enzymes biorxiv.orgnih.gov. TNP-ATP is often a poor phosphoryl donor, making it a useful tool for studying ATP binding without the complications of rapid hydrolysis scispace.com. For example, studies on the Shu complex revealed that while ATP and ADP competed equally for TNP-ATP binding, suggesting no strong preference, the complex exhibits ATPase activity modulated by DNA biorxiv.orgbiorxiv.org. The differential binding affinities observed between TNP-ATP and ATP for certain proteins, such as the epidermal growth factor receptor (EGFR) tyrosine kinase where TNP-ATP binds approximately 100-fold tighter, underscore the influence of the TNP moiety on binding interactions nih.gov.
Investigation of Pseudokinases
Pseudokinases are a class of proteins structurally similar to kinases but often lacking catalytic activity. TNP-ATP has been instrumental in studying these proteins. For instance, it has been used to investigate the pseudokinase STRADα, revealing that the co-factor MO25α enhances STRADα's ability to bind ATP and ADP in a manner independent of magnesium ions nih.govplos.org. Fluorescence emission spectra of TNP-ATP bound to STRADα and its complexes with MO25α are used to quantify these binding interactions nih.govplos.org.
Research on Specific Enzyme Families
TNP-ATP has found application across a range of specific enzyme families:
F1-ATPase : Binding studies using TNP-ATP have been conducted on recombinant F1-ATPase from Bacillus sp. PS3, providing dissociation constants for TNP-ATP nih.gov.
H+,K+-ATPase : TNP-ATP has been used to investigate nucleotide binding sites in the gastric H+,K+-ATPase, providing evidence for distinct classes of nucleotide sites and determining binding affinities nih.gov.
Ca2+-ATPase : Studies on the Ca2+-ATPase of sarcoplasmic reticulum have utilized TNP-ATP to characterize nucleotide binding sites and investigate conformational changes induced by ATP binding nih.gov.
Na+,K+-ATPase : TNP-ATP has been employed in binding studies of the Na+,K+-ATPase, contributing to the understanding of its nucleotide binding characteristics nih.gov.
Bacterial Histidine Kinases : CheA, a key component of bacterial chemotaxis signaling, has been extensively studied using TNP-ATP to characterize its nucleotide-binding properties and the effects of linker modifications on its activity nih.govscispace.combiorxiv.org.
Pyruvate (B1213749) Carboxylase (PC) : TNP-ATP binds to pyruvate carboxylase from Rhizobium etli, but it appears to act as an allosteric activator rather than a direct mimic of the ATP substrate, binding at a site distinct from the canonical ATP-binding pocket nih.gov.
ABC Transporters : The mouse ABCF3 protein, a member of the ATP-binding cassette (ABC) superfamily, has been studied using TNP-ATP to characterize its ATPase activity and nucleotide-binding domains, with findings suggesting differential contributions from its two pockets biorxiv.orgresearchgate.net.
Purinergic Receptor Antagonism and Modulation
TNP-ATP is also recognized for its role in the study of purinergic receptors, which are activated by extracellular nucleotides like ATP.
P2X Receptors : TNP-ATP serves as a competitive antagonist for various P2X receptor subtypes, including P2X3 and P2X7 nih.govresearchgate.net. Its structure and binding interactions within the protomeric interfaces of P2X3 receptors have been elucidated through structural studies, where it forms specific hydrogen bonds and occupies the ligand-binding pocket researchgate.net. Crystal structures of chicken P2X7R in complex with TNP-ATP have also been determined, revealing its binding within the ATP-binding pockets researchgate.net.
Soluble Guanylyl Cyclase (sGC) : Beyond ionotropic P2X receptors, TNP-ATP is a potent inhibitor of soluble guanylyl cyclase (sGC), an enzyme involved in nitric oxide signaling pathways that are often linked to purinergic signaling researchgate.netnih.govresearchgate.net. Its high potency against sGC makes it a valuable tool for investigating this enzyme's function researchgate.netresearchgate.net.
Data Tables
Table 1: TNP-ATP Binding Affinities (Kd/IC50) for Selected Enzymes
| Enzyme/Protein Family | Specific Example | Binding Parameter | Value (μM) | Reference |
| Histidine Kinase | CheA WT | IC50 | 0.28 ± 0.04 | nih.gov |
| Histidine Kinase | CheA-LV1 | IC50 | 0.4 ± 0.2 | nih.gov |
| Histidine Kinase | CheA WT | Kd | ~0.16 (estimated) | researchgate.net |
| ABC Transporter | ABCF3 | Kd | Not specified | biorxiv.org |
| Pseudokinase | STRADα | Kd | Not specified | nih.govplos.org |
| F1-ATPase | Bacillus sp. PS3 | Kd | 7.5 | nih.gov |
| Ca2+-ATPase | SR vesicles (rabbit) | Kd | CS: 1.0, RS: 0.6 | nih.gov |
| Na+,K+-ATPase | Recombinant | Kd | 3.1 ± 0.2 | nih.gov |
Note: Values are presented as reported in the literature. CS denotes Ca2+-bound state, RS denotes Rigor-like state for Ca2+-ATPase.
Table 2: TNP-ATP Inhibitory Potencies (Ki) for Adenylyl Cyclases and sGC
| Enzyme/Target | Inhibitory Potency (Ki) | Reference |
| Adenylyl Cyclase V (ACV) | 3.7 nM | nih.govresearchgate.net |
| Soluble Guanylyl Cyclase (sGC) | 7.3 nM | nih.govresearchgate.net |
| Adenylyl Cyclase I (ACI) | 7.1 nM | nih.govresearchgate.net |
| Adenylyl Cyclase II (ACII) | 24 nM | nih.govresearchgate.net |
Table 3: TNP-ATP Activation Constants (Ka) for Insulin-Degrading Enzyme (IDE)
| IDE Variant | Activation Constant (Ka) | Reference |
| Wild Type IDE | 0.9 μM | nih.gov |
| IDEK898A,K899A,S901A mutant | 2.2 μM | nih.gov |
| IDER429S mutant | 2.2 μM | nih.gov |
Note: Activation constants (Ka) for IDE were determined in the presence of TNP-ATP.
Selective Antagonism of P2X Receptor Subtypes
TNP-ATP is recognized for its significant affinity and selectivity towards certain P2X receptor subtypes, making it a valuable pharmacological probe for distinguishing between them. Research has demonstrated that TNP-ATP potently inhibits ATP-induced currents in cells expressing P2X1, P2X3, and the heteromeric P2X2/3 receptors nih.govtocris.comrndsystems.comtocris.com. Specifically, TNP-ATP inhibits P2X1 receptors with an IC50 value of approximately 6 nM, P2X3 receptors with an IC50 of about 0.9 nM, and P2X2/3 receptors with an IC50 of around 7 nM tocris.comtocris.com. This profile indicates a notably higher potency at P2X3 receptors compared to P2X1 nih.gov. Furthermore, TNP-ATP exhibits substantial selectivity, displaying approximately 1000-fold lower potency against P2X2, P2X4, and P2X7 receptor subtypes tocris.comtocris.com. This differential activity allows researchers to selectively block specific P2X channels in complex biological systems, thereby elucidating their individual contributions to cellular signaling nih.govphysiology.org. Studies have also identified TNP-ATP-resistant P2X receptor subtypes, suggesting the presence of distinct pharmacological profiles within the P2X receptor family physiology.org.
Table 1: TNP-ATP Antagonism at P2X Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Relative Potency (vs. P2X1) | Selectivity (vs. P2X2, P2X4, P2X7) |
| P2X1 | 6 | 1x | - |
| P2X3 | 0.9 | ~6.7x higher | - |
| P2X2/3 | 7 | ~0.86x | - |
| P2X2 | >6000 | <0.0001x | ~1000-fold |
| P2X4 | >6000 | <0.0001x | ~1000-fold |
| P2X7 | >6000 | <0.0001x | ~1000-fold |
Mechanism of Antagonistic Action and Receptor Gating
TNP-ATP functions as a competitive antagonist by binding to the orthosteric ATP-binding site on P2X receptors nih.govmdpi.comembopress.org. Its mechanism involves the TNP moiety becoming deeply embedded within the interface between the receptor's head and dorsal fin (DF) domains. This interaction creates a restrictive allosteric effect that hinders the conformational changes necessary for channel activation nih.gov. Specifically, TNP-ATP binding can lead to a Y-shaped conformation within the ATP-binding pocket, preventing the channel from opening mdpi.com. In some P2X subtypes, such as P2X7, TNP-ATP binding induces conformational changes primarily in the left flipper region, without significantly altering the head domain, which contrasts with the effects of other antagonists researchgate.net. This binding event results in a partly enlarged yet ion-impermeable pore, effectively blocking ion flux nih.gov. Furthermore, TNP-ATP has been shown to prevent pore opening that is otherwise induced by zinc-mediated "jaw tightening" within the ATP-binding site, indicating it directly interferes with agonist-induced gating mechanisms embopress.org. The antagonistic action of TNP-ATP is characterized by rapid onset and reversibility, although its off-kinetics can be relatively slow and concentration-independent, meaning full recovery from inhibition may take several seconds after the antagonist is removed nih.gov.
Competitive Binding Studies with Endogenous Agonists
The competitive nature of TNP-ATP's antagonism makes it suitable for studying the binding interactions of endogenous agonists like ATP. In competitive binding assays, TNP-ATP competes with agonists for occupancy of the ATP-binding site embopress.org. For instance, studies on recombinant P2X(2/3) receptors have shown that TNP-ATP acts as a competitive antagonist, with Schild analysis yielding pA2 values of -8.7 and -8.2 nih.gov. This indicates a high affinity for the antagonist binding site. In these experiments, increasing concentrations of the agonist alpha,beta-methylene ATP (alpha,beta-meATP) were able to overcome the inhibition caused by TNP-ATP, confirming the competitive interaction nih.gov. The TNP moiety's tendency to enhance binding affinity can be beneficial in such studies, aiding in the measurement of parameters like dissociation constants (Kd) or inhibitor dissociation constants (Ki) nih.gov. However, this enhanced affinity can also present challenges, potentially masking or mimicking fluorescence changes in unexpected ways, necessitating careful experimental design nih.gov.
Table 2: Competitive Binding of TNP-ATP with Agonists
| Receptor Subtype | Endogenous Agonist Analog | pA2 Value | Binding Nature | Reference |
| P2X(2/3) | alpha,beta-meATP | -8.7, -8.2 | Competitive | nih.gov |
Investigation of Ion Channel Modulation
TNP-ATP's primary role in modulating P2X ion channel activity is through its potent antagonistic effects. By binding to the ATP-binding site, TNP-ATP prevents the conformational changes that lead to channel opening nih.govembopress.org. This antagonism results in a state where the receptor's transmembrane (TM) region may be extended, but the ion pore remains impermeable to cations, as observed in the TNP-ATP-bound ckP2X7 structure researchgate.net. The restrictive allostery induced by TNP-ATP in the head and dorsal fin domains leads to a pore that is partly enlarged but remains ion-impermeable nih.gov. This modulation effectively silences the channel's cation permeability, allowing researchers to investigate the roles of P2X receptors in cellular processes without the confounding effects of agonist-induced channel activity. The existence of TNP-ATP-resistant P2X receptor subtypes also highlights how TNP-ATP's modulation can be used to identify and characterize distinct channel populations within native tissues physiology.org.
Compounds Mentioned:
Adenosine (B11128) 5'-triphosphate (ATP)
alpha,beta-methylene ATP (alpha,beta-meATP)
A-317491
Diinosine pentaphosphate (Ip5I)
MRS 2257
NF449
Pyridoxal-5′-Phosphate 6-Azophenyl 2′,4′-DiSulfonate (PPADS)
Suramin
TNP-ATP (2',3'-O-(2,4,6-trinitrophenyl)adenosine-5'-triphosphate)
Advanced Spectroscopic and Imaging Methodologies Utilizing Tnp Atp 5
Fluorescence Spectroscopy Techniques
Fluorescence spectroscopy is the primary application for Tnp-ATP(5-), which is employed to detect and characterize the binding interactions between ATP and proteins. nih.gov The principle behind its use is the significant change in its fluorescence signal upon moving from a polar aqueous environment to the typically more hydrophobic confines of a protein's nucleotide-binding pocket. nih.govresearchgate.net
When dissolved in an aqueous solution at a neutral pH, Tnp-ATP(5-) exhibits a fluorescence emission maximum at approximately 561 nm. nih.govwikipedia.org This emission is generally weak. wikipedia.org However, upon binding to a protein, two significant changes occur in its emission spectrum: a substantial increase in fluorescence intensity and a shift of the emission maximum to shorter wavelengths, known as a blue shift. nih.govnih.gov
This phenomenon is exemplified by the interaction of Tnp-ATP(5-) with the bacterial histidine kinase PhoQ catalytic domain (PhoQcat). In the absence of the protein, Tnp-ATP(5-) fluorescence is minimal. Upon the addition of equimolar concentrations of PhoQcat, the relative fluorescence of Tnp-ATP(5-) increases approximately four-fold, and the emission maximum (λmax) shifts to 538 nm. nih.gov This blue shift and fluorescence enhancement are attributed to the transfer of the Tnp-ATP(5-) molecule into the more hydrophobic environment of the protein's ATP-binding site. nih.govresearchgate.net Similar effects are observed when the polarity of the solvent is decreased; for instance, changing the solvent from water to N,N-dimethylformamide results in a blue shift of the emission maximum from 561 nm to 533 nm. wikipedia.org
These spectral changes are the cornerstone of many Tnp-ATP(5-)-based assays, providing a clear and measurable signal for protein-nucleotide interaction. nih.gov
| Condition | Emission Maximum (λem) | Fluorescence Intensity |
| Aqueous Solution (Neutral pH) | ~561 nm | Weak |
| Bound to PhoQcat | 538 nm | ~4-fold increase |
| N,N-dimethylformamide | 533 nm | Increased |
| Bound to Protein (General) | Blue-shifted (shorter λ) | Several-fold increase |
To elucidate the rapid, pre-steady-state kinetics of ATP binding and turnover by enzymes, stopped-flow fluorescence spectroscopy is an indispensable technique. photophysics.comnih.gov This method allows for the observation of fast reactions that occur on millisecond timescales by rapidly mixing the reactants (e.g., an enzyme and Tnp-ATP(5-)) and monitoring the subsequent change in fluorescence over time. photophysics.comphotophysics.com
The instantaneous increase in Tnp-ATP(5-) fluorescence upon binding to a protein makes it an excellent probe for stopped-flow analysis. nih.govjenabioscience.com By tracking the change in fluorescence intensity, researchers can determine the kinetic rate constants for various steps in the enzymatic cycle, such as nucleotide binding, conformational changes, and product release. photophysics.com This approach is particularly valuable for understanding the mechanism of motor proteins like kinesins and for dissecting the individual steps of an enzymatic reaction that are faster than the steady-state turnover rate. photophysics.comnih.gov While specific kinetic data for Tnp-ATP(5-) is varied across numerous studies, the technique's application is universal for capturing the rapid dynamics of protein-nucleotide interactions.
Fluorescence titration is a common method used to quantify the binding affinity between a protein and Tnp-ATP(5-). wikipedia.orgresearchgate.net In a typical experiment, a fixed concentration of Tnp-ATP(5-) is titrated with increasing concentrations of the protein of interest, or vice versa. wikipedia.org The resulting increase in fluorescence is measured at each titration point until the signal saturates, indicating that all the Tnp-ATP(5-) (or all the protein binding sites) is in the bound state.
By plotting the change in fluorescence against the protein concentration, a saturation binding curve is generated. wikipedia.org This curve can then be fitted to a suitable binding model, such as the Langmuir single-site binding equation, to determine the dissociation constant (Kd). nih.gov The Kd value is a measure of the binding affinity, with lower values indicating a tighter interaction. For example, the Kd for the interaction between Tnp-ATP(5-) and the PhoQcat was determined to be 294 ± 33 μM through direct titration experiments. nih.gov This method provides a straightforward way to quantify the strength of the nucleotide-protein interaction.
| Protein | Dissociation Constant (Kd) for Tnp-ATP(5-) |
| PhoQcat | 294 ± 33 μM |
| Rat Skinned Skeletal Muscle Fibres (TNP-AMP) | 38.0 ± 8.4 μM |
| MmoR | 62.8 ± 6.5 nM |
Ligand displacement assays using Tnp-ATP(5-) are a powerful tool for determining the binding affinities of non-fluorescent ligands, such as ATP itself, to a protein. nih.govcas.cz In this competitive binding assay, a pre-formed complex of the protein and Tnp-ATP(5-) is titrated with the competing, non-fluorescent ligand. nih.gov
As the non-fluorescent ligand binds to the protein, it displaces the bound Tnp-ATP(5-), causing a decrease in the fluorescence signal. wikipedia.orgnih.gov The extent of this fluorescence reduction is dependent on the concentration and affinity of the competing ligand. By monitoring the decrease in fluorescence as a function of the competitor's concentration, the dissociation constant (or inhibition constant, Ki) for the non-fluorescent ligand can be determined. nih.gov For instance, this method was used to determine the Kd of unmodified ATP binding to PhoQcat, which was found to be 412 ± 72 μM. nih.gov This technique is particularly useful for screening compound libraries for potential inhibitors that target ATP-binding sites. nih.gov
The fluorescence of Tnp-ATP(5-) is highly sensitive to the polarity and viscosity of its surrounding environment. nih.gov Decreasing the solvent polarity, for example by moving from a polar solvent like water to a less polar one like ethanol (B145695) or dimethylformamide, causes an increase in fluorescence intensity and a blue shift in the emission peak. nih.govwikipedia.org Similarly, increasing the viscosity of the solvent, such as by adding glycerol, has the same effect on the fluorescence spectrum. nih.gov
These environmental effects are crucial to consider because they mimic the changes observed when Tnp-ATP(5-) binds to a protein. nih.gov The ATP-binding pocket of a protein is often a nonpolar, sterically constrained environment. Therefore, the observed fluorescence enhancement and blue shift upon binding are attributed to the change in the local environment of the Tnp fluorophore as it moves from the aqueous solvent into this hydrophobic pocket. nih.govresearchgate.net This sensitivity to the microenvironment is what makes Tnp-ATP(5-) such an effective probe for studying protein-nucleotide interactions. nih.govjenabioscience.com
Fluorescence Resonance Energy Transfer (FRET) Applications
Tnp-ATP(5-) can also be utilized as an acceptor molecule in Fluorescence Resonance Energy Transfer (FRET) experiments. nih.govwikipedia.org FRET is a distance-dependent process where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule. nih.gov This phenomenon acts as a "spectroscopic ruler" and is effective over distances typically in the range of 20-60 Å, which corresponds to the dimensions of many biological macromolecules. nih.gov
In a FRET experiment involving Tnp-ATP(5-), a donor fluorophore would be attached to a specific site on the protein of interest. If this donor is in close enough proximity to the Tnp-ATP(5-) bound in the nucleotide-binding pocket, energy transfer can occur. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. nih.gov By measuring the FRET efficiency, the distance between the two labeled sites can be calculated. This approach has been used to measure conformational changes in proteins, such as the change in distance between the active site and another specific residue upon ion binding in the Na+/K+ ATPase. wikipedia.org For example, FRET was used to estimate the distance between N-methylanthraniloyl-ATP (Mant-ATP) as the donor at the active site and TNP-AMP as the acceptor in muscle fibers, with the distance determined to be less than 2 nm. nih.gov
Tnp-ATP(5-) as an Acceptor Molecule in FRET
Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules, a donor and an acceptor. aatbio.com Tnp-ATP(5-) is frequently utilized as an acceptor molecule in FRET-based assays. nih.govwikipedia.org For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore. mdpi.com Tnp-ATP(5-) has absorption peaks at 408 nm and 470 nm, and its emission maximum in aqueous solution is around 561 nm. nih.govwikipedia.org This makes it a suitable FRET partner for donor molecules that emit in the blue-green region of the spectrum, such as tryptophan residues in proteins. nih.govnih.gov The efficiency of this energy transfer is acutely dependent on the distance between the donor and acceptor, typically occurring when they are within 10-100 Å (1-10 nm) of each other.
Measuring Intermolecular Distances and Conformational Changes via FRET
The distance-dependent nature of FRET makes it a powerful "spectroscopic ruler" for measuring intermolecular distances and detecting conformational changes in macromolecules. utoronto.ca By strategically placing a donor fluorophore on a protein and using Tnp-ATP(5-) as an acceptor that binds to a specific site, researchers can monitor changes in the distance between the two points. researchgate.netresearchgate.net
When a protein undergoes a conformational change, such as upon binding to a substrate or another protein, the distance between the donor and the bound Tnp-ATP(5-) may change. This alteration in distance directly impacts the FRET efficiency. utoronto.ca An increase in FRET efficiency signifies that the donor and acceptor have moved closer, while a decrease indicates they have moved farther apart. researchgate.net By quantifying the FRET efficiency, the relative distance between the fluorophores can be calculated, providing insights into the protein's structural dynamics in real-time. utoronto.caresearchgate.net
The relationship between FRET efficiency and the distance between donor and acceptor is defined by the Förster equation, where E = R₀⁶ / (R₀⁶ + r⁶). In this equation, E is the FRET efficiency, r is the actual distance between the fluorophores, and R₀ (the Förster radius) is the distance at which the FRET efficiency is 50%.
| FRET Efficiency (E) | Distance (r) relative to Förster Radius (R₀) |
|---|---|
| 10% | ~1.47 x R₀ |
| 25% | ~1.19 x R₀ |
| 50% | 1.00 x R₀ |
| 75% | ~0.83 x R₀ |
| 90% | ~0.69 x R₀ |
Fluorescence Microscopy and Imaging
Tnp-ATP(5-) is a valuable fluorescent probe for various microscopy and cellular imaging techniques. nih.govwikipedia.org Its ability to act as a fluorescent analog of ATP allows it to bind to ATP-requiring systems, while its spectroscopic properties enable visualization. wikipedia.org
Use as a Fluorescence Marker in Microscopy
Tnp-ATP(5-) serves as an effective fluorescence marker for visualizing the cellular location of ATP-binding proteins. nih.govresearchgate.net Because its fluorescence is significantly enhanced upon binding to a protein, it can be used to label and track these proteins within cells. nih.govwikipedia.org The excitation wavelengths for Tnp-ATP(5-) (408 nm and 470 nm) are advantageous because they are far from the absorption wavelengths of proteins and other nucleotides, minimizing background interference. wikipedia.org This property, combined with its bright fluorescence in a bound state, makes it a reliable marker in fluorescence microscopy studies. nih.gov
Enhanced Sensitivity in Cellular Imaging Studies
A key advantage of using Tnp-ATP(5-) in cellular imaging is the enhanced sensitivity it provides. nih.govwikipedia.org In an aqueous, unbound state, the fluorescence emission of Tnp-ATP(5-) is weak. wikipedia.orgthermofisher.com However, upon binding to a protein, a dramatic increase in fluorescence intensity occurs. wikipedia.org This substantial change in brightness greatly improves the signal-to-noise ratio, making it easier to detect the target protein against the background fluorescence of the cell. wikipedia.org This is particularly beneficial under epifluorescence illumination, where both the illumination and detection occur on the same side of the specimen. wikipedia.org The inherent sensitivity of Tnp-ATP(5-)'s fluorescence to its local environment allows for the clear detection of ATP-binding events within the complex milieu of a living cell. nih.gov
Methodological Considerations and Future Directions in Tnp Atp 5 Research
Advantages and Limitations of Tnp-ATP(5-) as an ATP Analog
The unique characteristics of Tnp-ATP(5-) offer several advantages in studying ATP-protein interactions, but also present limitations that must be carefully considered.
Enhanced Binding Affinity and its Implications
A significant feature of Tnp-ATP(5-) is its often-enhanced binding affinity for ATP-binding proteins compared to ATP itself. nih.govresearchgate.net This increased affinity, which can be 20 to 2,000 times higher than that of ATP, simplifies the calculation of dissociation constants from competition binding assays. nih.gov For instance, studies on the bacterial histidine kinase CheA have shown that it binds Tnp-ATP considerably more tightly than unmodified ATP. acs.org This higher affinity can be advantageous in detecting and characterizing ATP binding, especially for proteins with weak ATP interactions. nih.govresearchgate.net However, this enhanced affinity also means that Tnp-ATP(5-) may not always be a true reflection of ATP's binding behavior, and in some cases, it has been suggested that Tnp-ATP(5-) may bind differently or to alternative sites. nih.gov
Potential for Masked or Mimicked Fluorescence Changes
The fluorescence of Tnp-ATP(5-) is highly sensitive to its local environment. nih.govbiolog.de While the typical response to protein binding is an increase in fluorescence intensity and a blue shift in the emission wavelength, this is not always the case. nih.gov Environmental factors such as pH can also influence the fluorescence spectrum of Tnp-ATP(5-). researchgate.net Acidification from pH 6.3 to 3.5, for example, can cause a significant blue shift in the emission wavelength. researchgate.net It is therefore crucial to consider that changes in fluorescence may not solely be due to direct binding to the ATP pocket. Other factors, such as conformational changes in the protein that alter the environment of the bound Tnp-ATP(5-), can also lead to fluorescence changes. nih.govnih.gov Furthermore, the possibility of the TNP moiety binding to sites other than the ATP binding site, which could also lead to fluorescence changes, must be considered. nih.gov
Steric Considerations of the Trinitrophenyl Moiety
The bulky trinitrophenyl (TNP) group attached to the ribose sugar of ATP is responsible for the fluorescent properties of Tnp-ATP(5-). nih.govasm.org However, this large moiety can also introduce steric hindrance, potentially altering the way the analog interacts with the protein compared to the smaller, unmodified ATP. asm.orgscholaris.ca This steric interference can affect the binding mode and the position of the analog within the binding pocket. scholaris.ca For example, in studies with the sulfonylurea receptor 2A (SUR2A), the trinitrophenyl group was found to cause steric interference with residues opposite the adenine (B156593) binding pocket. scholaris.ca This highlights the importance of considering the structural implications of the TNP group when interpreting binding data.
Comparison with Other Fluorescent Nucleotide Analogs (e.g., Mant-ATP)
Tnp-ATP(5-) is one of several fluorescent ATP analogs used in research, with another common one being 2'-(or-3')-O-(N-Methylanthraniloyl) adenosine (B11128) 5'-triphosphate (Mant-ATP). nih.govresearchgate.net Both Tnp-ATP(5-) and Mant-ATP are sensitive to the polarity of their environment and show enhanced fluorescence upon binding to hydrophobic pockets. portlandpress.com However, they have different spectral properties, with Tnp-ATP(5-) having longer excitation and emission wavelengths. researchgate.net The choice between these analogs can depend on the specific protein and experimental setup. For instance, while both are modified at the ribose, which can alter interactions with the protein, the nature of this alteration might differ between the two. researchgate.net In some cases, Tnp-nucleotides have been found to be more potent inhibitors than their Mant-counterparts for certain enzymes. researchgate.net
Strategies for Improved Experimental Design and Data Interpretation
To mitigate the potential pitfalls associated with Tnp-ATP(5-), several strategies can be employed for more robust experimental design and data interpretation.
Competition Assays: Performing competition experiments with ATP is crucial to confirm that Tnp-ATP(5-) is binding to the ATP binding site and to determine the relative affinity. nih.govnih.gov A lack of competition or incomplete displacement of Tnp-ATP(5-) by a large excess of ATP may suggest that the analog is binding to a different site or with a much higher affinity that doesn't reflect the physiological interaction. portlandpress.com
Control Experiments: It is essential to conduct control experiments to account for potential artifacts. This includes measuring the fluorescence of Tnp-ATP(5-) in the absence of the protein to establish a baseline, and testing the effect of buffer components and pH on the fluorescence signal. nih.govresearchgate.net
Structural Analysis: Whenever possible, structural studies such as X-ray crystallography or NMR in the presence of Tnp-ATP(5-) can provide direct evidence of its binding mode and identify any steric clashes or alternative binding sites. scholaris.ca
Use of Multiple Analogs: Comparing the binding data obtained with Tnp-ATP(5-) to that from other ATP analogs, such as Mant-ATP or non-hydrolyzable ATP analogs, can provide a more comprehensive understanding of the nucleotide-binding properties of the protein. nih.govresearchgate.net
Exploration of Tnp-ATP(5-) Derivatives and Analogs
Structure-Activity Relationships of Tnp-Nucleotides
The fluorescent ATP analog, 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (Tnp-ATP), serves as a valuable tool for investigating the binding of nucleotides to various proteins. nih.govnih.gov The trinitrophenyl (TNP) group attached to the ribose moiety of ATP allows Tnp-ATP to act as a substitute for its parent nucleotide, with a high binding affinity for most systems that require ATP. wikipedia.org This substitution is crucial because it avoids modification of the three phosphate (B84403) groups, which are essential for the biological function of ATP as an energy molecule. nih.gov
The fluorescence of Tnp-ATP is highly sensitive to its environment. In aqueous solutions, its emission is weak; however, upon binding to a protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum are typically observed. nih.govwikipedia.orgnih.govportlandpress.com This phenomenon is attributed to the hydrophobic environment of the protein's binding pocket. portlandpress.com For instance, when Tnp-ATP in water is excited at 410 nm, it exhibits a fluorescence maximum at 561 nm, which can shift to 533 nm in a less polar solvent like N,N-dimethylformamide. wikipedia.org
Studies have explored the structure-activity relationships of Tnp-nucleotides with various enzymes. For example, with pig muscle 3-phosphoglycerate (B1209933) kinase, Tnp-ATP acts as a strong competitive inhibitor towards both MgATP and MgADP. portlandpress.com The negatively charged trinitrophenyl group significantly contributes to the binding of the analog to the enzyme. portlandpress.com In studies with adenylyl cyclases (ACs), Tnp-nucleotides have been shown to be potent inhibitors. researchgate.net Interestingly, the structure-activity relationships for nucleotide-based inhibitors of membrane-bound ACs (mACs) and soluble AC (sAC) are quite different, suggesting that developing highly selective AC inhibitors will be challenging. researchgate.net Crystallographic studies have revealed that the TNP-group binds to the same hydrophobic pocket as the MANT-group in MANT-nucleotides, another class of fluorescent ATP analogs. researchgate.net
The interaction of Tnp-ATP with P2X receptors, a family of ATP-gated ion channels, has also been extensively studied. nih.gov Tnp-ATP is a potent and selective antagonist for several P2X receptor subtypes. nih.govscience.gov Understanding how Tnp-ATP occupies the orthosteric site without causing channel activation provides valuable insights into the gating mechanisms of P2X receptors. nih.gov
| Compound/Protein | Interaction/Finding | Reference |
| Tnp-ATP | Acts as a fluorescent substitute for ATP, with high affinity for many ATP-binding proteins. | wikipedia.org |
| Tnp-ATP & 3-phosphoglycerate kinase | Tnp-ATP is a strong competitive inhibitor towards MgATP and MgADP. | portlandpress.com |
| Tnp-nucleotides & Adenylyl Cyclases | Potent inhibitors, with differing structure-activity relationships for mACs and sAC. | researchgate.net |
| Tnp-ATP & P2X Receptors | Potent and selective antagonist, providing insights into receptor gating. | nih.govscience.gov |
Modifying Phosphate Groups for Functional Studies
While the primary appeal of Tnp-ATP lies in the modification of the ribose moiety, leaving the phosphate chain intact for studying ATP hydrolysis, research has also delved into the role of the phosphate groups of Tnp-ATP and its derivatives in allosteric regulation and inhibition. nih.govresearchgate.net The triphosphate chain is critical for the biological activity of ATP, and modifications to it can significantly alter a nucleotide's interaction with a protein. nih.govbaseclick.eu
A study on Rhizobium etli pyruvate (B1213749) carboxylase (RePC) investigated the role of the triphosphate group of Tnp-ATP in its function as an allosteric activator and an inhibitor of acetyl-CoA-dependent activation. researchgate.net By comparing the effects of Tnp-ATP with its derivatives—Tnp-ADP, Tnp-AMP, and Tnp-adenosine—researchers found that the mechanisms of activation and inhibition were distinct for each. researchgate.net This suggests that the number of phosphate groups plays a crucial role in the specific interactions with the enzyme. researchgate.net
The modification of the α-phosphate group of nucleoside triphosphates is a common strategy to enhance the stability of oligonucleotides against nucleases. frontiersin.orgmdpi.com For example, nucleosides with 5′-O-(1-thiotriphosphate) moieties (NTP(αS)) are frequently used substrates for polymerases in the selection of aptamers. frontiersin.org Another modification is the replacement of an oxygen atom in the α-phosphate with a borohydride (B1222165) group (boranophosphate), which has been explored in selection processes against ATP. frontiersin.org These modifications, while not directly involving Tnp-ATP, highlight the importance of the phosphate backbone in nucleotide function and provide a basis for future studies combining such modifications with the Tnp fluorophore. baseclick.eufrontiersin.orgmdpi.com
Infrared spectroscopy studies on the sarcoplasmic reticulum Ca2+-ATPase have also shed light on the importance of the phosphate groups. nih.gov These studies suggest that functional groups of ATP, including the γ-phosphate group, are crucial for inducing conformational changes upon binding to the ATPase. nih.gov The absence of the β- and γ-phosphate groups in Tnp-AMP, for instance, leads to a lower affinity for the Ca2+-ATPase compared to ATP, and its binding mode is distinct from that of tri- and diphosphate (B83284) nucleotides. nih.gov
| Modification | Effect/Application | Reference |
| Varying phosphate number (Tnp-ATP, -ADP, -AMP) | Different mechanisms of allosteric activation and inhibition of pyruvate carboxylase. | researchgate.net |
| α-thiotriphosphate (NTP(αS)) | Increased stability against nucleases, used in aptamer selection. | frontiersin.org |
| α-boranophosphate | Explored in SELEX processes against ATP. | frontiersin.org |
| Absence of β- and γ-phosphates (Tnp-AMP) | Lower affinity and different binding mode to Ca2+-ATPase compared to ATP. | nih.gov |
Integration with Complementary Research Techniques
The integration of fluorescence spectroscopy using Tnp-ATP with X-ray crystallography provides a powerful approach to elucidate the structural and functional aspects of ATP-binding proteins. wikipedia.org Fluorescence spectroscopy offers real-time insights into binding kinetics and conformational changes in solution, while X-ray crystallography provides high-resolution static snapshots of the protein-ligand complex. wikipedia.orgontosight.ai
Tnp-ATP is particularly useful in these combined studies because its fluorescence properties are sensitive to the binding event, and it can be used to determine the binding constants of crystallized substrates. wikipedia.org For example, crystallographic studies of adenylyl cyclase have shown that the TNP-group of Tnp-ATP binds in the same hydrophobic pocket as the MANT-group of another fluorescent analog, MANT-ATP. researchgate.net This structural information complements spectroscopic data that show potent inhibition of the enzyme by Tnp-nucleotides. researchgate.net
In the study of P2X receptors, crystal structures of the human P2X3 receptor in complex with Tnp-ATP have been solved. nih.gov These structures, combined with spectroscopic and mutagenesis data, have helped to validate the interactions between the TNP moiety and the receptor, leading to a better understanding of the shared mechanism of Tnp-ATP recognition across the P2X receptor family. nih.gov Similarly, infrared spectroscopy has been used alongside fluorescence studies to distinguish different binding modes of Tnp-nucleotides to the sarcoplasmic reticulum Ca2+-ATPase, revealing that the conformation of the Tnp-AMP-ATPase complex is distinct from that of the ATP-bound state. nih.gov
Fluorescence Resonance Energy Transfer (FRET) is another spectroscopic technique where Tnp-ATP is valuable. wikipedia.org Tnp-ATP can act as an excellent fluorescence acceptor due to its broad absorption spectrum, which overlaps with the emission spectra of common FRET donors. wikipedia.org This has been used to measure conformational changes in proteins like the Na+/K+ ATPase, where the distance between the active site and a specific cysteine residue was shown to change upon transitioning between different ionic conformations. wikipedia.org
Coupling Tnp-ATP binding assays with site-directed mutagenesis is a robust method for dissecting the roles of specific amino acid residues in ATP binding and protein function. researchgate.net By mutating residues within a putative binding pocket and observing the effect on Tnp-ATP binding, researchers can identify key residues involved in the interaction.
This approach has been successfully applied to the study of pseudokinases, which often have mutated nucleotide-binding pockets. portlandpress.com For instance, mutating the nucleotide-binding pocket of the pseudokinase KSR2 to accommodate a "bumped" ATP analog, in conjunction with assays using fluorescent probes like Tnp-ATP, has helped to elucidate its function. portlandpress.com
In the context of P2X receptors, mutagenesis studies have been used to validate the binding mode of Tnp-ATP suggested by crystal structures. nih.gov By creating engineered disulfide crosslinks between specific residues predicted to interact with the TNP moiety, researchers could confirm the proposed orientation of the antagonist in the binding site. nih.gov
The TNP-ATP binding assay is also a reliable method to test the effects of point mutations in kinase domains. researchgate.net Studies on the CASK kinase domain have used this assay to characterize the impact of mutations on nucleotide binding. nih.gov Furthermore, this combined approach has been used to study ATP-binding cassette (ABC) transporters. For example, biophysical studies of the first nucleotide-binding domain (NBD1) of the sulfonylurea receptor 2A (SUR2A) used Tnp-ATP in fluorescence spectroscopy assays to assess the functional significance of disease-causing mutations on nucleotide binding. scholaris.ca
Emerging Areas of Research with Tnp-ATP(5-)
Tnp-ATP is increasingly being utilized in the development of high-throughput screening (HTS) assays to identify inhibitors of ATP-binding proteins. nih.govnih.gov The principle of these assays is typically a competition format, where compounds from a library are screened for their ability to displace Tnp-ATP from its binding site on a target protein, resulting in a measurable change in fluorescence. nih.govnih.gov
A notable example is the development of a Tnp-ATP displacement assay for screening inhibitors of bacterial histidine kinases (HKs), which are promising targets for novel antibiotics. nih.govnih.gov This method was used to screen a library of inhibitors against the bacterial HK PhoQ. nih.gov The assay is scalable for HTS and can be adapted for various ATP-binding proteins, not just those that hydrolyze ATP. nih.gov
The advantages of using Tnp-ATP in HTS include the fact that it is a non-radioactive probe and the assay is generally simple and easy to interpret. nih.govnih.gov While the binding kinetics of Tnp-ATP may differ from native ATP, the ability to perform competition assays and determine the inhibitory constant (Ki) for a large number of compounds is of great value in drug discovery. nih.gov These HTS methods can efficiently identify chemical scaffolds that selectively interact with the target protein, which can then be further characterized and optimized. science.gov The application of Tnp-ATP in HTS is not limited to bacterial kinases; it has been proposed for screening inhibitors of a wide range of ATP-binding proteins, including those from eukaryotes. nih.govscience.gov
Role in Allosteric Modulator Discovery
The fluorescent ATP analog, 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (Tnp-ATP(5-)), has emerged as a valuable tool in the discovery and characterization of allosteric modulators for a variety of proteins, particularly kinases and receptors. Its utility stems from the environmentally sensitive fluorescence of the trinitrophenyl (TNP) group. When Tnp-ATP(5-) binds to a protein, changes in the polarity of its environment, such as moving from a polar aqueous solution to a less polar binding pocket, can lead to significant alterations in its fluorescence properties, including intensity and emission wavelength. nih.govnih.govportlandpress.com This phenomenon allows researchers to monitor binding events and the influence of allosteric modulators on the nucleotide-binding site.
A key application of Tnp-ATP(5-) is in detecting conformational changes at the ATP-binding site that are induced by the binding of compounds to a distinct allosteric site. nih.govresearchgate.net This is particularly relevant for protein kinases, where allosteric modulators can influence the enzyme's activity by altering the conformation of the active site. For instance, in the case of 3-phosphoinositide-dependent protein kinase 1 (PDK1), Tnp-ATP(5-) has been instrumental in evaluating the allosteric conformational changes at the ATP-binding site triggered by small molecules binding to the "PIF-pocket," an allosteric site. nih.govresearchgate.net The binding of allosteric activators to this pocket induces a conformational change that can be detected by monitoring the fluorescence of Tnp-ATP(5-), providing a method to screen for such compounds. nih.gov
Furthermore, Tnp-ATP(5-) has been employed in the study of other enzyme systems. For pyruvate carboxylase, MgTNP-ATP was found to act as an allosteric activator that competes with acetyl CoA. nih.gov The binding of MgTNP-ATP to the enzyme resulted in a 2.5-fold increase in fluorescence intensity and a blue-shift in the emission maximum, indicating its movement into a less polar environment within the protein. nih.gov The subsequent addition of the allosteric activator acetyl CoA caused a decrease in this fluorescence, demonstrating the competitive nature of their binding at the allosteric site. nih.gov
The principles underlying the use of Tnp-ATP(5-) in allosteric modulator discovery have also been adapted for high-throughput screening (HTS) assays. nih.gov A competition assay using Tnp-ATP(5-) has been developed to screen for inhibitors that target the ATP-binding pocket of bacterial histidine kinases. nih.gov This displacement assay is scalable and can be used to screen large and diverse compound libraries. nih.gov While this application focuses on competitive inhibitors of the ATP-binding site, the methodology can be conceptually extended to identify allosteric modulators. An allosteric inhibitor that stabilizes a conformation of the enzyme to which Tnp-ATP(5-) binds poorly would lead to a decrease in fluorescence, providing a signal for its discovery.
The interaction of Tnp-ATP(5-) with P2X receptors, a family of ATP-gated ion channels, also highlights its role in understanding allosteric mechanisms. While Tnp-ATP(5-) acts as a competitive antagonist at several P2X receptors, the structural basis of its interaction has provided insights into allosteric gating. jneurosci.orgcardiff.ac.uknih.gov Crystal structures have revealed different binding conformations of Tnp-ATP(5-) in different P2X subtypes, which may relate to its varying potency and the allosteric movements involved in channel gating. cardiff.ac.uknih.gov
In the context of ATP-sensitive potassium (KATP) channels, Tnp-ATP(5-) has been used in conjunction with electrophysiology and molecular dynamics simulations to investigate the allosteric interaction between ATP and phosphatidylinositol-4,5-bisphosphate (PIP2). biorxiv.org These studies used Tnp-ATP(5-) as a fluorescent probe to explore how mutations affecting PIP2 binding modulate nucleotide inhibition, thereby dissecting the allosteric regulation of the channel. biorxiv.org
The following table summarizes research findings on the application of Tnp-ATP(5-) in the study of allosteric modulation.
| Protein Target | Role of Tnp-ATP(5-) | Key Findings | Citations |
|---|---|---|---|
| 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1) | Fluorescent probe to detect allosteric conformational changes | Tnp-ATP(5-) fluorescence changes in response to small molecules binding to the allosteric PIF-pocket, indicating conformational changes at the ATP-binding site. | nih.govresearchgate.net |
| Pyruvate Carboxylase | Allosteric activator and fluorescent probe | MgTNP-ATP acts as an allosteric activator, competing with acetyl CoA. Its fluorescence increases upon binding to the enzyme and decreases with the addition of acetyl CoA. | nih.gov |
| Bacterial Histidine Kinases | Fluorescent probe in a high-throughput displacement assay | A competition assay using Tnp-ATP(5-) was developed to screen for inhibitors of the ATP-binding pocket, a method adaptable for finding allosteric modulators. | nih.gov |
| P2X Receptors | Competitive antagonist and structural probe | Structural studies of Tnp-ATP(5-) bound to P2X receptors provide insights into the allosteric mechanisms of channel gating and antagonism. | jneurosci.orgcardiff.ac.uknih.gov |
| ATP-sensitive Potassium (KATP) Channel | Fluorescent probe to study allosteric regulation | Used to investigate the allosteric interplay between ATP and PIP2 in regulating channel activity. | biorxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
